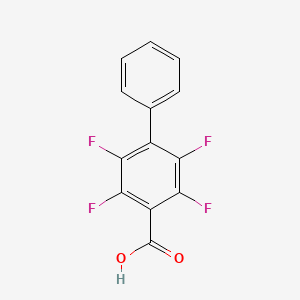

2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid

Description

Significance of Carboxylic Acid Functionality in Tailoring Molecular Interactions

The carboxylic acid group (–COOH) is a cornerstone of molecular design, primarily due to its capacity for strong and directional hydrogen bonding. This functional group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen), leading to the formation of robust and predictable supramolecular structures. The most common motif is the formation of a cyclic dimer through two complementary hydrogen bonds between the carboxylic acid groups of two molecules.

This ability to form well-defined hydrogen-bonded networks is extensively utilized in crystal engineering and supramolecular chemistry to construct intricate molecular assemblies, including tapes, sheets, and three-dimensional frameworks. The directionality and strength of these interactions can be fine-tuned by the electronic nature of the rest of the molecule.

In the context of 2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid, the electron-withdrawing nature of the tetrafluorinated phenyl ring is expected to increase the acidity of the carboxylic acid proton, thereby enhancing its hydrogen-bonding capability. This can lead to more stable and potentially different supramolecular architectures compared to its non-fluorinated counterparts. The interplay between the fluorinated biphenyl (B1667301) core and the carboxylic acid functionality allows for precise control over the self-assembly processes, which is crucial for the development of new materials with tailored properties.

Overview of Current Research Trajectories and Future Directions for the Chemical Compound

Direct and extensive research specifically focused on this compound is not widely documented in publicly available literature. However, research on closely related compounds provides insight into its potential applications and future research directions.

A notable area of investigation for similar structures is in the field of liquid crystals. For instance, studies have been conducted on 4'-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-4-carboxylic acids, which are derivatives of the title compound. documentsdelivered.com This suggests that this compound could serve as a core structure for the synthesis of novel liquid crystalline materials. The combination of the rigid, fluorinated biphenyl unit and the hydrogen-bonding carboxylic acid group makes it a promising candidate for the formation of liquid crystal phases with interesting electro-optical properties.

Future research on this compound is likely to explore its potential in several key areas:

Advanced Polymers: The compound could be used as a monomer for the synthesis of high-performance polymers. The rigidity and thermal stability conferred by the fluorinated biphenyl core could lead to polymers with excellent mechanical and thermal properties.

Pharmaceuticals and Agrochemicals: Fluorinated organic molecules are of great interest in medicinal and agricultural chemistry due to their enhanced metabolic stability and binding affinity to biological targets. The title compound could be a valuable intermediate for the synthesis of new bioactive molecules.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows it to act as a ligand for the construction of MOFs. The fluorinated backbone could lead to MOFs with unique porosities, gas sorption properties, and catalytic activities.

While dedicated research on this compound is still emerging, its structural features position it as a compound of significant interest for future investigations in materials science and synthetic chemistry.

Data Tables

Table 1: Properties of Related Fluorinated Aromatic Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2,3,5,6-Tetrafluorobenzoic acid | C₇H₂F₄O₂ | 194.08 | A precursor for various fluorinated compounds. |

| 2,3,5,6-Tetrafluoroterephthalic acid | C₈H₂F₄O₄ | 238.09 | A difunctional monomer for polymer and MOF synthesis. nih.gov |

| 3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid | C₁₄H₆F₄O₄ | 314.19 | A fluorinated dicarboxylic acid used as a ligand in MOFs. |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O2/c14-9-7(6-4-2-1-3-5-6)10(15)12(17)8(11(9)16)13(18)19/h1-5H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFMACFGAIIUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,3,5,6 Tetrafluorobiphenyl 4 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the fluorinated biphenyl (B1667301) skeleton with the carboxylic acid precursor already in place or in a form that is easily converted.

Oxidation Pathways for Fluorinated Biphenyl Precursors

One viable route to 2,3,5,6-tetrafluorobiphenyl-4-carboxylic acid involves the oxidation of a suitable precursor, such as a fluorinated biphenyl with an oxidizable group at the 4-position. For instance, a methyl or hydroxymethyl group on the tetrafluorobiphenyl core can be oxidized to a carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in an acidic medium. fluorine1.ru The high stability of the fluorinated aromatic rings makes them generally resistant to these strong oxidizing conditions, allowing for selective oxidation of the alkyl substituent. The efficiency of these reactions can be influenced by the reaction conditions, including temperature and the choice of solvent.

Another approach involves the oxidative degradation of more complex side chains. While less direct, this method can be effective if the starting materials are readily available. The robust nature of the C-F bond is a key advantage in these oxidative pathways, preventing the degradation of the core structure.

Cross-Coupling Reactions in Biphenyl Core Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful and widely used methods for forming the C-C bond that defines the biphenyl structure. mdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net

For the synthesis of fluorinated biphenyls, this could involve the reaction of a tetrafluorophenyl boronic acid derivative with a bromo- or iodobenzoic acid ester. researchgate.net Alternatively, a tetrafluorohalobenzene could be coupled with a carboxyphenylboronic acid. The choice of reactants is often dictated by the commercial availability and stability of the starting materials. The presence of fluorine atoms can influence the reactivity of the substrates; for example, highly fluorinated arylboronic acids can be less active under standard conditions, sometimes requiring modified catalytic systems or stronger bases to proceed efficiently. nih.gov A combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag2O) has been shown to be effective in promoting Suzuki-Miyaura couplings involving pentafluorophenylboronic acid. researchgate.netnih.gov

| Catalyst System | Base | Substrates | Product | Yield |

| Pd(PPh3)4/Ag2O | CsF | C6F5B(OH)2 and Phenyl Iodide | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | >90% |

| Pd2(dba)3/P(t-Bu)3/Ag2O | CsF | C6F5B(OH)2 and Phenyl Bromide | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | >90% |

Multi-step Synthetic Sequences for Complex Architectures

For more complex analogs of this compound, multi-step synthetic sequences are often necessary. These routes offer the flexibility to introduce various substituents on either of the aromatic rings. A typical sequence might begin with the synthesis of a substituted tetrafluorobenzene derivative, followed by a cross-coupling reaction to form the biphenyl core, and finally, functional group manipulations to install the carboxylic acid. mdpi.com

For example, a synthesis could start with 1,2,4,5-tetrafluorobenzene. This could be lithiated and then reacted with a borate (B1201080) ester to form 2,3,5,6-tetrafluorophenylboronic acid. google.com This intermediate can then be used in a Suzuki-Miyaura coupling with a substituted bromobenzoate. Subsequent hydrolysis of the ester would yield the desired carboxylic acid. This stepwise approach allows for the precise placement of functional groups, which is crucial for building complex molecular architectures.

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

In many synthetic routes, the carboxylic acid group is introduced late in the sequence through the interconversion of other functional groups. This strategy can be advantageous if the carboxylic acid group is not compatible with earlier reaction conditions.

Common precursors to the carboxylic acid moiety include nitriles, esters, amides, and acyl chlorides. solubilityofthings.com The hydrolysis of a nitrile group (-CN) to a carboxylic acid is a robust and high-yielding reaction, typically carried out under acidic or basic conditions. Similarly, the hydrolysis of an ester (-COOR) or an amide (-CONH2) provides a straightforward route to the carboxylic acid. mdpi.com

For instance, a tetrafluorobiphenyl derivative bearing a cyano group at the 4-position can be synthesized and then subjected to hydrolysis to yield this compound. Another approach is the carbonation of an organometallic intermediate. A tetrafluorobiphenyl-4-lithium or Grignard reagent, formed from the corresponding bromo derivative, can react with carbon dioxide (CO2) to form the carboxylate, which upon acidic workup gives the desired carboxylic acid.

Recent Advances in Selective Fluorination Techniques Relevant to Biphenyl Systems

While the target molecule is already tetrafluorinated, advances in selective fluorination are relevant for the synthesis of its analogs with different fluorination patterns. Traditional fluorination methods often lack selectivity and require harsh conditions. Modern techniques offer milder and more precise ways to introduce fluorine atoms.

Electrophilic fluorinating reagents, such as Selectfluor®, have become powerful tools for the direct fluorination of aromatic compounds. rsc.org The mechanism of these reactions is a subject of ongoing research, with evidence pointing towards a single electron transfer (SET) pathway. researchgate.net For biphenyl systems, the regioselectivity of fluorination would be directed by the existing substituents on the rings.

Transition-metal-catalyzed C-H fluorination is another rapidly developing area. chemrxiv.org These methods offer the potential to directly convert a C-H bond to a C-F bond, bypassing the need for pre-functionalized starting materials. While the application of these methods to highly fluorinated biphenyls may present challenges due to the electron-deficient nature of the rings, they hold promise for creating novel fluorinated biphenyl structures.

Catalytic Methods in the Synthesis of this compound Derivatives

Catalysis plays a central role in the efficient synthesis of this compound and its derivatives. Beyond the palladium-catalyzed cross-coupling reactions for biphenyl core formation, other catalytic methods are employed for various transformations.

For instance, the conversion of a carboxylic acid to an acyl chloride, a versatile intermediate, can be catalyzed by N,N-dimethylformamide (DMF) in the presence of a chlorinating agent like thionyl chloride or triphosgene. asianpubs.org These acyl chlorides can then be used in a variety of subsequent reactions, such as Friedel-Crafts acylations or the formation of esters and amides.

Catalytic carbonylation reactions are also relevant. For example, a palladium catalyst can be used to insert carbon monoxide (CO) into an aryl halide or triflate, followed by trapping with a nucleophile to form a carboxylic acid derivative. This approach could be used to directly introduce the carboxyl group onto a pre-formed tetrafluorobiphenyl scaffold.

The development of novel catalysts, including heterogeneous and recyclable systems, is a key area of research aimed at making the synthesis of these compounds more sustainable and cost-effective. mdpi.com For example, palladium nanoparticles supported on materials like graphene have shown high activity in Suzuki-Miyaura reactions for preparing fluorinated biphenyls. mdpi.com

| Reaction | Catalyst | Reactants | Product | Significance |

| Suzuki-Miyaura Coupling | Pd Nanoparticles on Graphene-COOH | Arylboronic acid and Aryl bromide | Fluorinated Biphenyl | High catalytic activity and recyclability. mdpi.com |

| Chlorination of Carboxylic Acid | N,N-Dimethylformamide (DMF) | 2,3,4,5-Tetrafluorobenzoic acid and Triphosgene | 2,3,4,5-Tetrafluorobenzoyl chloride | Efficient and selective formation of acyl chloride. asianpubs.org |

| Carbonylation | Palladium Complex | Aryl Halide and Carbon Monoxide | Aryl Carboxylic Acid Derivative | Direct introduction of the carboxyl group. |

Derivatization and Chemical Transformations of 2,3,5,6 Tetrafluorobiphenyl 4 Carboxylic Acid

Esterification and Amidation Reactions

The carboxylic acid moiety of 2,3,5,6-tetrafluorobiphenyl-4-carboxylic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in creating libraries of compounds for various applications, including drug discovery and the development of functional materials.

Synthesis of Activated Esters for Subsequent Reactions

The conversion of the carboxylic acid to an activated ester is a common strategy to facilitate subsequent nucleophilic acyl substitution reactions, particularly with amines. Activated esters are more reactive than the parent carboxylic acid, allowing for milder reaction conditions and broader substrate scope. Common activating agents include N-hydroxysuccinimide (NHS), N-hydroxyphthalimide, and various fluorinated phenols.

The synthesis of these activated esters typically involves the reaction of this compound with the corresponding hydroxyl-containing activating agent in the presence of a coupling reagent such as a carbodiimide, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, a combination of triphenylphosphine (PPh₃) and iodine (I₂) can be employed to generate the activated ester. organic-chemistry.org These methods provide efficient access to a variety of activated esters that can be isolated or used in situ for further transformations.

Table 1: Common Activating Agents for Ester Synthesis

| Activating Agent | Resulting Activated Ester |

|---|---|

| N-hydroxysuccinimide (NHS) | NHS ester |

| N-hydroxyphthalimide | Phthalimide ester |

| Pentafluorophenol | Pentafluorophenyl ester |

Formation of Amides via Peptide Coupling Methodologies

The formation of an amide bond from this compound and an amine is a crucial transformation, often employed in the synthesis of biologically active molecules. This reaction is typically facilitated by peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. sci-hub.se

A wide array of peptide coupling reagents is available, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. uni-kiel.de The choice of reagent can influence reaction efficiency, racemization (if chiral amines are used), and purification of the final product. Common coupling reagents include DCC, EDC (often used with additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and racemization), benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). sci-hub.seuni-kiel.de

The general procedure involves dissolving the carboxylic acid in a suitable aprotic solvent, adding the coupling reagent and any additives, followed by the addition of the amine. The reaction is typically stirred at room temperature until completion. The resulting amides are then isolated and purified using standard techniques such as extraction and chromatography. researchgate.net

Table 2: Representative Peptide Coupling Reagents

| Reagent Class | Examples |

|---|---|

| Carbodiimides | DCC, EDC |

| Phosphonium Salts | PyBOP, PyAOP |

Modifications of the Fluorinated Biphenyl (B1667301) Core

Beyond the derivatization of the carboxylic acid, the fluorinated biphenyl core of the molecule offers opportunities for further structural diversification through various chemical transformations.

Halogenation and Other Electrophilic Aromatic Substitutions

The electron-withdrawing nature of the fluorine atoms on one of the phenyl rings significantly deactivates it towards electrophilic aromatic substitution. However, the non-fluorinated phenyl ring can potentially undergo such reactions. Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents and catalysts. The directing effects of the existing substituents will govern the position of the incoming electrophile. Due to the deactivating effect of the tetrafluorophenyl group, forcing conditions may be required for these transformations.

Reductive and Oxidative Transformations for Structural Diversification

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a different functional handle for further derivatization.

Oxidative transformations of the biphenyl core itself are less common and may lead to complex mixtures of products. However, specific oxidative reactions could be developed to introduce new functionalities. Reductive dechlorination of related polychlorinated biphenyls has been demonstrated, suggesting that similar defluorination strategies could potentially be applied to modify the fluorinated ring, although this would likely require harsh conditions. nih.gov

Preparation of Polymeric and Supramolecular Precursors

The rigid biphenyl structure and the presence of a reactive carboxylic acid group make this compound a potential monomer for the synthesis of polymers. For instance, it can be converted to its corresponding acid chloride and subsequently used in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. kpi.uaresearchgate.net The resulting polymers would be expected to possess high thermal stability and unique material properties due to the fluorinated biphenyl units.

Furthermore, the molecule can serve as a building block for the construction of supramolecular assemblies. The aromatic rings can participate in π-π stacking interactions, while the carboxylic acid can form hydrogen bonds or coordinate to metal centers. nih.gov These non-covalent interactions can drive the self-assembly of the molecules into well-defined, higher-order structures with potential applications in materials science and nanotechnology.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-hydroxysuccinimide |

| N-hydroxyphthalimide |

| Pentafluorophenol |

| N-hydroxybenzotriazole |

| N,N'-dicyclohexylcarbodiimide |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Triphenylphosphine |

| 1-hydroxy-7-azabenzotriazole |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

Advanced Applications in Materials Science and Engineering

Liquid Crystalline Systems Incorporating Tetrafluorobiphenyl Carboxylic Acid Units

The rigid and linear geometry of the tetrafluorobiphenyl core is a foundational element for designing liquid crystal molecules, known as mesogens. The presence of fluorine atoms modifies intermolecular interactions and electronic properties, which are critical for the formation and stability of mesophases—the distinct states of matter between a conventional liquid and a solid crystal.

Research into homologous series where the core structure is based on a 2,3,5,6-tetrafluorophenylene unit reveals clear correlations between the molecular design and the resulting properties. For instance, in series of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates, the length of the terminal alkoxy chains significantly influences the mesophase. These compounds have been shown to exhibit enantiotropic liquid crystal behavior, displaying both smectic A and nematic phases. The rigid, fluorinated core provides the necessary anisotropy for liquid crystal formation, while the flexible terminal chains affect the degree of molecular ordering and, consequently, the specific phase observed.

The general findings indicate that:

Rigid Core: The tetrafluorobiphenyl unit provides a stable and linear core, which is a prerequisite for the formation of calamitic (rod-like) liquid crystals.

Fluorine Substitution: The lateral fluorine atoms increase the breadth of the molecule and alter its dipole moment and polarizability. This can suppress smectic phases in favor of nematic phases by disrupting layered packing while maintaining orientational order.

Terminal Groups: The nature and length of flexible chains (e.g., alkoxy groups) attached to the core are critical. Longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions, whereas shorter chains often result in nematic phases.

| Compound Series Structure | Observed Mesophases | Key Structural Feature Influence |

|---|---|---|

| 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates | Nematic, Smectic A | The tetrafluorophenyl core provides rigidity, while the length of the terminal alkoxy chains influences the stability and type of mesophase observed. |

| Derivatives with a 2,3,5,6-tetrafluorophenylene unit | Smectic C* (in chiral examples) | Introduction of chiral centers and long fluoroalkylalkoxy chains can induce ferroelectric smectic phases over broad temperature ranges. |

The systematic study of structure-property relationships has led to the establishment of key design principles for tuning the properties of liquid crystals based on the tetrafluorobiphenyl core. These principles allow for the rational design of materials with specific transition temperatures, mesophase types, and electro-optical properties for applications in displays and photonics.

Key design principles include:

Modulation of the Rigid Core: While the tetrafluorobiphenyl unit is the primary building block, extending the core with additional phenyl or ethynyl (B1212043) groups can increase the molecule's aspect ratio. This generally leads to higher clearing temperatures (the temperature at which the material becomes an isotropic liquid) and can promote the formation of more ordered mesophases.

Varying Flexible Chain Length: As a general rule, increasing the length of terminal alkyl or alkoxy chains enhances the stability of the mesophase. This provides a straightforward method for tuning transition temperatures. An odd-even effect is often observed, where chains with an even number of carbons pack more efficiently, leading to higher melting and clearing points compared to their odd-numbered counterparts.

Introduction of Lateral Substituents: The fluorine atoms on the central biphenyl (B1667301) unit are a form of lateral substitution. These substituents increase molecular width, which can disrupt the close packing required for layered smectic phases, thus favoring the nematic phase. This principle can be extended by adding other lateral groups to further modify molecular shape and interactions.

Functionalization of Terminal Groups: The chemical nature of the terminal group is critical. Introducing polar groups like cyano (-CN) or nitro (-NO2) can significantly alter the dielectric anisotropy of the liquid crystal, a key parameter for display applications. Conversely, non-polar alkyl groups are used to fine-tune viscosity and clearing points.

Role as Building Blocks in Functional Materials

The rigidity, thermal stability, and defined geometry of 2,3,5,6-tetrafluorobiphenyl-4-carboxylic acid make it an exemplary building block, or "linker," for the construction of larger, functional materials. Its carboxylic acid group provides a reactive site for incorporation into extended networks like metal-organic frameworks and high-performance polymers.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. Aromatic polycarboxylic acids are among the most common and effective organic linkers used in MOF synthesis due to their ability to form strong, directional coordination bonds with metal centers.

While the biphenyl derivative is a prime candidate, its structural analog, 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylic acid, has been successfully used to construct a three-dimensional MOF with zinc(II) ions. In this structure, the carboxylate groups bridge the zinc centers, while the tetrafluorinated phenyl rings form the rigid struts of the framework. This demonstrates the principle that the tetrafluorinated carboxylic acid moiety is highly effective for creating stable, porous networks.

The key features that make the tetrafluorobiphenyl carboxylic acid unit a promising linker are:

Coordination Geometry: The carboxylic acid group can deprotonate to a carboxylate, which can coordinate to metal ions in various modes (monodentate, bidentate, bridging), allowing for the formation of diverse network topologies.

Rigidity and Length: The rigid biphenyl unit acts as a well-defined and robust spacer, enabling the design of frameworks with predictable pore sizes and shapes.

Fluorination: The fluorine atoms lining the pores of a potential MOF can tune its chemical environment. This can enhance the affinity for specific guest molecules, such as carbon dioxide, and can impart hydrophobicity to the framework.

| Fluorinated Linker | Resulting Framework Type | Key Properties/Features |

|---|---|---|

| 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | 3D Metal-Organic Framework with Zn(II) | Forms a stable, three-dimensional network, demonstrating the utility of the fluorinated carboxylate unit in framework construction. |

| General Biphenyl Tetracarboxylic Acids | Coordination Polymers with various topologies | Used to create entangled 3D networks and 1D helical chains, with applications in photocatalysis and nonlinear optics. |

| Benzene-1,2,4,5-tetracarboxylic acid | 3D Coordination Polymers with Co(II) and Zn(II) | Forms porous frameworks with 1D channels; the zinc-based polymer exhibits photoluminescence. |

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The properties of polyimides are directly derived from the chemical structures of their monomeric precursors (diamines and dianhydrides). Introducing fluorine and rigid structural units, such as biphenyl groups, into the polymer backbone is a proven strategy for enhancing performance.

The this compound structure contains the key elements desired for a high-performance polymer monomer. By converting it to a diamine or dianhydride derivative, it can be polymerized to form fluorinated polyimides. The incorporation of such a unit is expected to yield polymers with:

High Thermal Stability: The inherent rigidity and strong C-F bonds of the fluorinated biphenyl core contribute to high glass transition temperatures (Tg) and thermal decomposition temperatures.

Improved Solubility: The bulky fluorine atoms disrupt intermolecular chain packing, which can increase the solubility of the typically intractable polyimides in organic solvents, greatly improving their processability.

Low Dielectric Constant: The low polarizability of the C-F bond reduces the polymer's dielectric constant and dielectric loss, making these materials highly desirable for applications in microelectronics, such as insulating layers in integrated circuits and flexible printed circuit boards.

Reduced Moisture Absorption: The hydrophobic nature of fluorinated segments leads to lower water uptake, which helps maintain stable dielectric and mechanical properties in humid environments.

Studies on polyimides derived from structurally related fluorinated biphenyl diamines have confirmed that these molecular design strategies lead to materials with superior properties compared to their non-fluorinated analogs.

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions, such as hydrogen bonding and π-π stacking. The this compound molecule is well-suited for directing supramolecular self-assembly due to its distinct functional groups and aromatic system.

The primary driving forces for the self-organization of this molecule and its derivatives are:

Hydrogen Bonding: The carboxylic acid group is a powerful and highly directional hydrogen bond donor and acceptor. Carboxylic acids typically form robust dimeric "synthons" (O-H···O), which act as predictable building blocks for creating larger assemblies like chains or 2D networks.

π-π Stacking: The electron-deficient fluorinated aromatic ring can interact favorably with electron-rich aromatic systems, leading to ordered stacking arrangements that contribute to the stability of the supramolecular structure.

Other Non-covalent Interactions: Fluorination can influence or prevent certain types of self-assembly while enabling others. Halogen bonding (involving derivatives where the carboxylic acid is replaced by a halogen) and dipole-dipole interactions also play a role in guiding the final architecture.

The self-assembly of aromatic carboxylic acids on surfaces has been extensively studied using techniques like scanning tunneling microscopy (STM). These studies show that molecules can form highly ordered, two-dimensional crystalline patterns. The specific pattern is determined by a delicate balance between intermolecular hydrogen bonding and interactions with the underlying substrate. The predictable nature of these interactions allows for the "bottom-up" fabrication of functional nanostructures on surfaces. Furthermore, the combination of different non-covalent interactions can lead to the formation of complex, multi-component assemblies with controlled architectures.

| Interaction Type | Role in Self-Assembly | Resulting Structure |

|---|---|---|

| Hydrogen Bonding (O-H···O) | Primary driving force for creating predictable connections between carboxylic acid groups. | Dimers, 1D chains, 2D networks. |

| π-π Stacking | Stabilizes assemblies through interactions between aromatic rings. | Ordered stacks, contributes to crystalline packing. |

| Dipole-Dipole Interactions | Influences the relative orientation of molecules within an assembly. | Contributes to the overall stability and specific polymorphism. |

Non-Covalent Interactions in Crystal Packing and Directed Assembly

The solid-state arrangement of this compound is dictated by a sophisticated network of non-covalent interactions. These weak forces are highly directional and play a pivotal role in the formation of well-defined, three-dimensional crystalline lattices. The presence of both a hydrogen-bond-donating carboxylic acid group and a halogen-bond-accepting fluorinated ring system leads to a rich variety of intermolecular contacts.

Key non-covalent interactions influencing the crystal packing of this compound and its analogues include:

Hydrogen Bonding: The carboxylic acid group is a primary driver of self-assembly, typically forming robust hydrogen-bonded dimers with neighboring molecules. This interaction is a common and predictable motif in the crystal structures of carboxylic acids, leading to the formation of extended chains or layers. researchgate.netnih.gov

Aryl–Perfluoroaryl Stacking (π–π Interactions): The electron-rich phenyl ring and the electron-deficient perfluorinated phenyl ring can engage in favorable π–π stacking interactions. nih.gov This type of interaction is a crucial factor in the assembly of many fluorinated aromatic compounds, contributing to the stability of the crystal lattice.

The interplay of these non-covalent forces results in a highly ordered and thermodynamically stable crystal structure. The specific geometry and directionality of these interactions are critical in determining the final solid-state architecture.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of dimers and extended networks researchgate.netnih.gov |

| Halogen Bonding | Fluorine (C-F) | Carboxylate Oxygen, etc. | Directional control of molecular assembly nih.govnih.gov |

| π–π Stacking | Phenyl Ring | Perfluorinated Phenyl Ring | Stabilization through aryl–perfluoroaryl interactions nih.gov |

| Weak Hydrogen Bonds | C-H | Fluorine | Additional stabilization of the lattice nih.govresearchgate.net |

| van der Waals Forces | F···F | F···F | Close packing and structural reinforcement nih.gov |

Strategies for Controlled Supramolecular Architectures

The predictable nature of the non-covalent interactions involving this compound allows for the rational design of complex supramolecular architectures. By understanding and manipulating these interactions, it is possible to guide the self-assembly process to yield materials with desired topologies and functionalities.

Several strategies can be employed to achieve controlled supramolecular assembly:

Synthon-Based Crystal Engineering: The reliable formation of specific intermolecular synthons, such as the carboxylic acid dimer, provides a robust starting point for crystal design. nih.gov By introducing other functional groups or co-crystallizing with other molecules, these primary synthons can be linked into more complex, higher-dimensional networks.

Hierarchical Assembly: The different strengths of the various non-covalent interactions can be exploited to create hierarchical structures. For instance, strong hydrogen bonds might first direct the formation of one-dimensional chains, which then assemble into two- or three-dimensional structures through weaker halogen bonds and π–π stacking interactions.

Co-crystallization: The formation of multi-component crystals (co-crystals) with other molecules that can form complementary non-covalent bonds is a powerful strategy. For example, co-crystallization with pyridine-containing molecules can lead to predictable hydrogen- or halogen-bonded assemblies. nih.govnih.gov

Solvent Effects: The choice of solvent during crystallization can influence which polymorph or supramolecular isomer is formed by competing with or mediating the intermolecular interactions.

Through these strategies, it is possible to construct a variety of supramolecular structures, including discrete clusters, one-dimensional ribbons, two-dimensional sheets, and three-dimensional frameworks. The ability to control the assembly in such a precise manner is essential for the development of new materials with tailored properties.

Optoelectronic and Photonic Material Development

The incorporation of fluorine atoms into organic molecules can significantly enhance their properties for optoelectronic and photonic applications. researchgate.netmdpi.com Fluorinated polymers, for example, are known for their low optical propagation losses, making them suitable for use in waveguides and other photonic devices. mdpi.com While specific data on the optoelectronic properties of this compound is not extensively documented, its molecular structure suggests potential for such applications.

The presence of the perfluorinated ring can lead to:

Enhanced Thermal and Chemical Stability: The high strength of the C-F bond imparts greater stability to the molecule, which is a desirable trait for materials used in electronic devices.

Modified Electronic Properties: The strong electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, potentially leading to interesting charge-transport properties.

Tunable Photophysical Properties: The electronic effects of the fluorinated ring can influence the absorption and emission characteristics of the biphenyl system. Porphyrinoids, for instance, have been shown to have tunable photophysical properties when fluorinated. nih.gov

While further research is needed to fully elucidate the optoelectronic and photonic potential of this compound, its unique combination of a fluorinated moiety and a versatile carboxylic acid group makes it a promising candidate for the development of new materials for applications such as:

Organic light-emitting diodes (OLEDs)

Organic field-effect transistors (OFETs)

Non-linear optical (NLO) materials

Photonic sensors mdpi.com

The ability to form highly ordered supramolecular assemblies is also advantageous in this context, as the charge transport and photophysical properties of molecular materials are often highly dependent on the degree of intermolecular order.

Theoretical and Computational Investigations of 2,3,5,6 Tetrafluorobiphenyl 4 Carboxylic Acid

Electronic Structure and Molecular Conformation Analysis

The electronic structure of 2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid is significantly influenced by the presence of its constituent functional groups. The biphenyl (B1667301) framework provides a conjugated system, while the electron-withdrawing nature of the four fluorine atoms and the carboxylic acid group plays a crucial role in modulating the electron density distribution across the molecule. The fluorine atoms, being highly electronegative, induce a strong inductive effect, withdrawing electron density from the aromatic rings. This effect is expected to lower the energy levels of the molecular orbitals.

Computational studies on similar biphenyl derivatives have shown that the electronic properties and conformational flexibility are key determinants of their potential applications. researchgate.net In the case of this compound, the substitution pattern is anticipated to result in a non-planar conformation. The steric hindrance between the ortho-fluorine atoms on one ring and the phenyl group on the other, as well as the carboxylic acid group, would likely force the two phenyl rings to adopt a twisted arrangement. This dihedral angle between the rings is a critical parameter that affects the extent of π-conjugation. In a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings within the biphenyl carboxylic acid group was found to be 26.09 (4)°. nih.gov For this compound, a significant twist is also expected, which would interrupt the conjugation between the rings, thereby influencing the electronic absorption spectrum and other electronic properties.

Theoretical investigations into the biphenyl crystal have challenged the assumption that a planar structure is always the most stable, providing evidence that a twisted configuration can be a minimum on the potential energy surface. nih.gov The interplay of steric and electronic effects in this compound makes its conformational analysis a subject of considerable interest for understanding its structure-property relationships.

Quantum Chemical Calculations (e.g., DFT, Ab Initio studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like this compound at the atomic level. These computational approaches allow for the determination of optimized molecular geometries, electronic structures, and spectroscopic properties.

For analogous compounds such as Biphenyl-4-carboxylic acid, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to study molecular stability and bond strength through Natural Bond Orbital (NBO) analysis. researchgate.net Similar methodologies could be applied to this compound to gain insights into its specific characteristics. Such calculations would likely predict a non-planar optimized geometry, providing a precise value for the dihedral angle between the phenyl rings.

Furthermore, these calculations can elucidate the electronic properties by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For instance, in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. nih.gov In this molecule, the electron density in the HOMO is mainly concentrated on the biphenyl rings, while in the LUMO, it is primarily located on the benzoic acid portion. nih.gov A similar analysis for this compound would reveal how the fluorine substituents alter the spatial distribution and energies of these frontier orbitals.

Ab initio methods, while computationally more demanding, can provide even more accurate results and are often used to benchmark DFT calculations. nih.gov These theoretical studies are invaluable for complementing experimental data and for predicting the behavior of the molecule in various chemical environments.

| Computational Method | Basis Set | Calculated Properties | Reference Compound |

| DFT (B3LYP) | 6-311++G(d,p) | Molecular stability, bond strength (NBO analysis) | Biphenyl-4-carboxylic acid researchgate.net |

| DFT (B3LYP) | 6-311+G(d,p) | Optimized geometry, bond lengths, angles, torsion angles, HOMO-LUMO energy gap | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov |

| Ab initio | MP2/cc-pVTZ | Optimized structures, relative energies, electric dipole moments | Benzoic acid, isophthalic acid, terephthalic acid nih.gov |

Intermolecular Interactions and Crystal Packing Simulations

The solid-state structure of this compound is expected to be governed by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely that it will form robust hydrogen-bonded dimers, a common structural motif in carboxylic acids. mdpi.com In these dimers, the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R22(8) ring motif. nih.gov

In addition to these strong hydrogen bonds, other weaker interactions are also expected to play a role in the crystal packing. These include C-H⋯π interactions and potentially halogen bonding involving the fluorine atoms. The topological analysis of the experimental and theoretical electron density in the biphenyl crystal has revealed that both intra- and intermolecular H⋯H and C-H⋯π contacts contribute to the stabilization of the crystal structure. nih.gov

Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular interactions in a crystal. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, this analysis showed that the major contributions to the crystal packing are from H⋯H (39.7%), H⋯C (39.0%), and H⋯O (18.0%) interactions. nih.gov A similar analysis for this compound would provide a detailed picture of the relative importance of different types of intermolecular contacts.

Crystal packing simulations can be employed to predict the most stable crystal structures based on the calculated intermolecular interaction energies. These simulations can help in understanding the polymorphism of the compound and in rationalizing its physical properties, such as melting point and solubility.

| Interaction Type | Description | Significance in Crystal Packing |

| O-H⋯O Hydrogen Bonds | Interaction between the carboxylic acid groups of adjacent molecules. | Formation of strong dimers, a primary determinant of the crystal structure. |

| C-H⋯π Interactions | Interaction between a C-H bond and the π-system of an aromatic ring. | Contribute to the overall stability of the crystal lattice. |

| Halogen Bonding | Potential interaction involving the fluorine atoms. | Can influence the directionality and strength of intermolecular contacts. |

| H⋯H and H⋯C Contacts | van der Waals interactions. | Contribute significantly to the overall packing efficiency. |

Reaction Mechanism Elucidation Through Computational Modeling

For instance, computational methods could be used to investigate the mechanism of decarboxylative cross-coupling reactions, a common transformation for aromatic carboxylic acids. acs.org By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction kinetics.

Another area where computational modeling would be beneficial is in studying nucleophilic aromatic substitution (SNAr) reactions. The tetrafluorinated phenyl ring is highly activated towards nucleophilic attack, and computational studies could help in understanding the regioselectivity and the role of the carboxylic acid group in these reactions. For example, the mechanism of nucleophilic aromatic fluorination has been a subject of interest for both academic and industrial research. acs.org

Furthermore, computational analysis has been successfully applied to understand the mechanisms of other complex organic reactions, such as trifluoromethylation. montclair.edu By employing similar theoretical frameworks, the mechanisms of various potential reactions of this compound could be explored, paving the way for its application in the synthesis of novel functional materials and pharmaceuticals. The lack of such studies to date highlights a promising avenue for future research.

Environmental Transformation Pathways of Fluorinated Biphenyl Carboxylic Acids

Hydrolytic Degradation Mechanisms and Kinetics

No specific data on the hydrolytic degradation of 2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid, including its reaction mechanisms and kinetic parameters under various environmental pH and temperature conditions, could be located.

Biotransformation and Biodegradation Mechanisms in Environmental Matrices

There is a lack of research on the biotransformation and biodegradation of this compound in relevant environmental matrices such as soil, sediment, and water. Studies on the biodegradation of other fluorinated biphenyls suggest that the biphenyl (B1667301) catabolic pathway may be involved, but this has not been confirmed for the tetrafluorinated carboxylic acid derivative. nih.gov The recalcitrance of many fluorinated organic compounds to microbial degradation is a known issue. nih.govmetu.edu.trmdpi.com

Environmental Fate and Transport Modeling in Abiotic and Biotic Compartments

Specific environmental fate and transport models for this compound have not been developed or published. Such models are crucial for predicting the partitioning of a chemical in different environmental compartments (air, water, soil, biota) and its potential for long-range transport. nih.govnih.gov Without experimental data on its physicochemical properties and degradation rates, accurate modeling is not feasible.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

Currently, established and optimized synthetic routes specifically for 2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid are not readily found in the literature. Future research could focus on developing efficient and environmentally benign synthesis methods. Drawing inspiration from the synthesis of similar biphenyl (B1667301) compounds, potential strategies could involve:

Suzuki Coupling Reactions: A plausible route would be the cross-coupling of a 2,3,5,6-tetrafluorophenyl boronic acid derivative with a 4-halobenzoic acid ester, followed by hydrolysis. Research in this area would aim to optimize reaction conditions, including catalyst systems (e.g., palladium-based catalysts), bases, and solvents to achieve high yields and purity.

Grignard-based Syntheses: The reaction of a Grignard reagent derived from a tetrafluorohalobenzene with a suitable phenyl-containing electrophile could be another viable path.

Photocatalysis and Flow Chemistry: The application of modern synthetic techniques such as photocatalysis and continuous flow chemistry could offer more sustainable and scalable production methods, reducing waste and improving safety.

Exploration of Advanced Material Architectures and Their Performance

The rigid, fluorinated structure of this compound makes it an intriguing building block for advanced materials. Future investigations could explore its incorporation into:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. The fluorine atoms could enhance the chemical stability and modify the gas sorption properties of the resulting frameworks, making them potentially useful for carbon capture or gas separation.

High-Performance Polymers: As a monomer, this compound could be used to synthesize novel polyesters or polyamides. The fluorinated biphenyl unit would be expected to enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymers, making them suitable for applications in electronics and aerospace.

Liquid Crystals: The rod-like shape of the molecule suggests potential for liquid crystalline behavior. Research could focus on synthesizing derivatives of this compound and investigating their mesomorphic properties for use in display technologies.

A hypothetical data table for the properties of a polymer derived from this compound is presented below:

| Property | Hypothetical Value | Potential Application |

| Glass Transition Temperature (Tg) | > 200 °C | High-temperature resistant coatings |

| Decomposition Temperature (Td) | > 450 °C | Aerospace components |

| Dielectric Constant | < 2.5 | Low-k dielectric materials in microelectronics |

| Water Absorption | < 0.1% | Moisture-resistant electronic packaging |

Integration with Emerging Technologies in Chemical Synthesis and Functional Material Design

The design and synthesis of materials based on this compound could be accelerated by integrating emerging technologies:

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be used to predict the properties of materials incorporating this molecule before synthesis, guiding experimental efforts. This could include predicting the electronic band structure of polymers or the gas adsorption isotherms of MOFs.

Machine Learning: Machine learning algorithms could be trained on data from related fluorinated compounds to predict optimal synthetic conditions or to identify structure-property relationships for new materials.

Automated Synthesis Platforms: The use of robotic systems for high-throughput synthesis and screening of derivatives could rapidly accelerate the discovery of new functional materials.

Deeper Mechanistic Understanding of Complex Chemical Transformations and Material Formation

A fundamental understanding of the reactivity and self-assembly of this compound is crucial for its rational application. Future research should aim to:

Elucidate Reaction Mechanisms: Detailed mechanistic studies of its synthesis and polymerization reactions would enable finer control over the final products. This could involve kinetic studies and the identification of reaction intermediates.

Investigate Self-Assembly Processes: Understanding how molecules of this compound and its derivatives interact and self-assemble into larger structures is key to designing materials with desired morphologies and properties. Techniques such as X-ray crystallography and scanning tunneling microscopy could provide valuable insights.

Probe Structure-Property Relationships: A systematic study of how modifications to the molecular structure (e.g., addition of other functional groups) affect the macroscopic properties of the resulting materials would provide a roadmap for the design of next-generation functional materials.

Q & A

Basic: What are the key synthetic strategies for preparing 2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between a fluorinated aryl boronic acid (e.g., 2,3,5,6-tetrafluoro-4-bromobenzoic acid derivative) and a fluorinated biphenyl partner. Key considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective, but ligand choice (e.g., SPhos) improves yields in sterically hindered systems .

- Fluorine reactivity : Fluorine substituents can deactivate the aromatic ring, necessitating elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF or THF) .

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures ensures removal of unreacted boronic acids and catalyst residues .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. For example, distinct shifts for para-fluorine (~-140 ppm) versus ortho/meta-fluorine (~-120 ppm) resolve positional isomers .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) validate molecular weight (theoretical: 215.20 g/mol) and detect trace impurities .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, especially when isomers co-crystallize .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected ¹H-¹H coupling patterns?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotational isomerism) or residual solvents. Mitigation strategies include:

- Variable Temperature NMR : Cooling to -40°C slows conformational exchange, simplifying splitting patterns .

- 2D NMR (COSY, NOESY) : Correlates through-space interactions to confirm substituent orientation, especially in crowded aromatic systems .

- Isotopic Labeling : Synthesizing deuterated analogs can isolate specific coupling interactions .

Advanced: What are the applications of this compound in developing positron emission tomography (PET) tracers?

Methodological Answer:

The compound serves as a precursor for radiofluorination in PET tracer synthesis:

- Click Chemistry : The carboxylic acid group is esterified with 2,3,5,6-tetrafluorophenol to form active esters for Cu-mediated ¹⁸F labeling, enabling imaging of fibroblast activation protein inhibitors (FAPIs) .

- Stability Optimization : Fluorination enhances metabolic stability in vivo, reducing off-target tracer degradation .

- Biodistribution Studies : Radiolabeled analogs are used in rat models to quantify tissue uptake and clearance kinetics .

Advanced: How can isomer formation during synthesis be minimized or characterized?

Methodological Answer:

Isomerization often occurs during coupling steps. Strategies include:

- Steric Control : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions, reducing regioisomer formation .

- Chromatographic Separation : Preparative HPLC with phenyl-hexyl columns resolves isomers using isocratic elution (acetonitrile/water, 65:35) .

- Computational Modeling : DFT calculations predict thermodynamic stability of isomers, guiding synthetic route design .

Advanced: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- LC-UV/ELSD : Detects non-UV-active impurities (e.g., boronic acid residues) using evaporative light scattering detection (ELSD) .

- ICP-MS : Identifies heavy metal contaminants (e.g., residual Pd < 10 ppm) from catalytic steps .

- Stability-Indicating Assays : Stress testing (heat, light, pH extremes) followed by UPLC-MS identifies degradation products, such as decarboxylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.